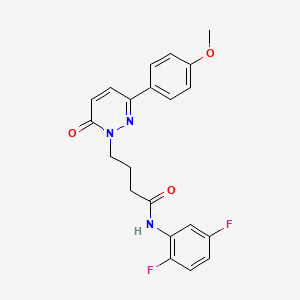
N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C21H19F2N3O3 and its molecular weight is 399.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential clinical implications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H19F2N3O2
- Molecular Weight : 359.37 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may function as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and maintaining cellular homeostasis.
Antitumor Activity
Recent studies have evaluated the antitumor properties of this compound through various in vitro assays:
-
Cell Viability Assays : The compound was tested against several cancer cell lines, including:
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
- A549 : IC50 = 5.8 μM
- HCC827 : IC50 = 6.3 μM
- NCI-H358 : IC50 = 7.1 μM
- Mechanistic Studies : The compound demonstrated the ability to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP, markers associated with programmed cell death.
Antimicrobial Activity
In addition to its antitumor properties, the compound was assessed for antimicrobial activity against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
The compound exhibited moderate antibacterial activity, with minimum inhibitory concentration (MIC) values indicating potential as a lead compound for further development.
Case Studies
Several case studies have highlighted the efficacy of similar compounds within the same structural class:
- Case Study 1 : A derivative with a similar pyridazine core showed promising results in xenograft models, leading to tumor regression in mice at doses as low as 10 mg/kg.
- Case Study 2 : A related compound was evaluated in phase I clinical trials for patients with advanced solid tumors, demonstrating manageable toxicity profiles and preliminary signs of efficacy.
Comparative Analysis with Related Compounds
| Compound | Target | IC50 (μM) | Antimicrobial Activity |
|---|---|---|---|
| Compound A | HDAC | 5.8 | Moderate |
| Compound B | HDAC | 6.3 | Low |
| This compound | HDAC | 6.1 | Moderate |
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-29-16-7-4-14(5-8-16)18-10-11-21(28)26(25-18)12-2-3-20(27)24-19-13-15(22)6-9-17(19)23/h4-11,13H,2-3,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZWAKJBLWXKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













